(2R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol
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Overview
Description
(2R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base, an ethynyl group, and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, including the formation of the purine base, the introduction of the ethynyl group, and the addition of hydroxyl groups. Common synthetic routes may include:
Formation of the Purine Base: This step often involves the reaction of a suitable precursor with dimethylamine to introduce the dimethylamino group.
Introduction of the Ethynyl Group: This can be achieved through a Sonogashira coupling reaction, where an ethynyl group is attached to the purine base.
Addition of Hydroxyl Groups: The hydroxyl groups are introduced through selective hydroxylation reactions, which may involve the use of oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the ethynyl group or to convert the hydroxyl groups to hydrogen atoms.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkanes or alcohols.
Scientific Research Applications
(2R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and as a probe for biochemical pathways.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which (2R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting antiviral or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
2’,3’-Dideoxyadenosine: A synthetic nucleoside analog used in antiviral therapy.
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog with antiviral properties.
Uniqueness
(2R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethynyl group, in particular, distinguishes it from other nucleoside analogs and contributes to its unique reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C14H17N5O4 |
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Molecular Weight |
319.32 g/mol |
IUPAC Name |
(2R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H17N5O4/c1-4-14(22)8(5-20)23-13(10(14)21)19-7-17-9-11(18(2)3)15-6-16-12(9)19/h1,6-8,10,13,20-22H,5H2,2-3H3/t8-,10-,13-,14?/m1/s1 |
InChI Key |
LGCSVJHSDHLJRH-FACUASSKSA-N |
Isomeric SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@H](C([C@H](O3)CO)(C#C)O)O |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)(C#C)O)O |
Origin of Product |
United States |
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